molecular formula C12H14N4O B3280267 2-Amino-1-[5-amino-1-(phenylmethyl)-1H-imidazol-4-YL] ethanone CAS No. 71222-43-0

2-Amino-1-[5-amino-1-(phenylmethyl)-1H-imidazol-4-YL] ethanone

Cat. No.: B3280267
CAS No.: 71222-43-0
M. Wt: 230.27 g/mol
InChI Key: KUYYNLPMBDVZMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-[5-amino-1-(phenylmethyl)-1H-imidazol-4-yl] ethanone (CAS 69195-91-1) is a high-value chemical intermediate primarily recognized for its role in organic and medicinal chemistry research. The compound features a molecular formula of C12H14N4O and a molecular weight of 230.27 g/mol . It is typically supplied with a purity of 98% or higher . Its core research value lies in its application as a critical precursor in chemical synthesis. This compound is a documented key intermediate in the synthetic pathway of complex molecules such as pentostatin . Furthermore, the 2-aminoimidazole moiety is a significant pharmacophore in medicinal chemistry, with research indicating its potential as a guanidine mimetic in the design of inhibitors for metalloenzymes like arginase, which is a target for conditions such as asthma and cardiovascular diseases . Researchers utilize this compound to explore new coordination chemistry with binuclear metal clusters and to develop novel bioactive molecules . It is offered in various packaging options, from 1g to 100g, to suit different laboratory-scale needs . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-amino-1-(5-amino-1-benzylimidazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c13-6-10(17)11-12(14)16(8-15-11)7-9-4-2-1-3-5-9/h1-5,8H,6-7,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYYNLPMBDVZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=C2N)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-1-[5-amino-1-(phenylmethyl)-1H-imidazol-4-YL] ethanone, also known as CB6342207, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, while providing a comprehensive overview of the existing literature.

  • Molecular Formula : C12H15ClN4O
  • Molecular Weight : 266.73 g/mol
  • CAS Number : 69195-91-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes and receptors involved in metabolic processes. Notably, it exhibits properties that may influence the activity of deaminase enzymes, which are crucial in nucleotide metabolism.

Pharmacological Effects

Research indicates that this compound may possess the following pharmacological effects:

  • Antiviral Activity : It has been shown to potentiate the activity of antiviral agents such as 9-(β-D-arabinofuranosyl)adenine by acting as a deaminase inhibitor .
  • Neuroprotective Properties : Studies suggest that compounds with imidazole structures can modulate glutamate receptors, which are pivotal in neuroprotection and synaptic plasticity .

Study 1: Antiviral Properties

A study highlighted the role of this compound in enhancing the efficacy of antiviral treatments. The compound was tested in vitro against various viral strains, demonstrating a significant increase in antiviral activity when used in conjunction with established antiviral medications .

Study 2: Neuroprotective Effects

In a neuropharmacological study, this compound was evaluated for its effects on neuronal cell cultures exposed to oxidative stress. Results indicated that it reduced cell death and promoted survival pathways, suggesting potential applications in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntiviralDeaminase inhibition
NeuroprotectionModulation of glutamate receptors
Potential anticancer effectsInduction of apoptosis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2-Nitro-1-[5-nitro-1-(phenylmethyl)-1H-imidazol-4-YL] Ethanone (CAS: 69195-97-7)
  • Substituents: Nitro groups replace the amino groups at the 4- and 5-positions.
  • Key Differences: The nitro groups confer greater electron-withdrawing effects, reducing nucleophilicity compared to the amino-substituted target compound. Likely exhibits lower solubility in polar solvents due to reduced hydrogen-bonding capacity.
  • Applications : Listed as a research chemical but discontinued, suggesting niche use in exploratory studies .
2-Amino-1-(5-amino-1H-imidazol-4-YL) Ethanone
  • Substituents : Lacks the phenylmethyl group at the 1-position.
  • May serve as a simpler precursor for imidazole derivatives without aromatic substituents .
2-Amino-1-(2-Hydroxyphenyl) Ethanone (CAS: 72481-17-5)
  • Substituents : A hydroxyphenyl group replaces the imidazole ring.
  • Key Differences: The phenolic hydroxyl group introduces strong hydrogen-bonding capacity and acidity (pKa ~10), unlike the neutral imidazole-based target compound. Synthesized via reduction of nitro coumarin derivatives, highlighting divergent synthetic pathways .

Functional Analogues

Ethyl 4-(5-(Benzyl(2-Hydroxyethyl)Amino)-1-Methyl-1H-Benzo[d]Imidazol-2-YL)Butanoate
  • Substituents: A benzoimidazole core with benzyl and hydroxyethylamino groups.
  • The ester and hydroxyethyl groups introduce hydrolytic instability compared to the stable ethanone linkage in the target compound .
Metronidazole Derivatives (e.g., 2-(2-Methyl-5-Nitro-1H-Imidazol-1-YL)Ethyl 2-Bromobenzoate)
  • Substituents : Nitro and ester functionalities.
  • Key Differences: Nitro groups enhance antimicrobial activity (as in metronidazole), whereas the target compound’s amino groups may favor interactions with eukaryotic targets. Ester linkages increase susceptibility to enzymatic hydrolysis .

Comparative Analysis Table

Compound Name Substituents/Functional Groups Synthesis Method Key Properties/Applications References
2-Amino-1-[5-amino-1-(phenylmethyl)-1H-imidazol-4-YL] ethanone 1-Benzyl, 4,5-diamino, ethanone Catalytic reduction of protected precursor Intermediate for diazepinones; limited availability
2-Nitro-1-[5-nitro-1-(phenylmethyl)-1H-imidazol-4-YL] ethanone 1-Benzyl, 4,5-dinitro, ethanone Likely nitration reaction Discontinued research chemical
2-Amino-1-(2-hydroxyphenyl)ethanone 2-Hydroxyphenyl, ethanone Reduction of nitro coumarin Pharmacological potential
Metronidazole derivative (e.g., 2-(2-Methyl-5-nitro-1H-imidazol-1-YL)ethyl 2-bromobenzoate) Nitro, ester, bromobenzoate Esterification of metronidazole intermediate Antimicrobial/antiglycation applications

Key Research Findings

  • Stability: Compared to nitro analogues, the amino-substituted compound may exhibit reduced oxidative stability but greater nucleophilic reactivity.
  • Pharmacological Potential: While direct biological data are lacking, structural parallels to bioactive imidazoles (e.g., antimicrobial metronidazole derivatives ) suggest untapped therapeutic applications.

Q & A

Q. What are the key synthetic routes for preparing 2-Amino-1-[5-amino-1-(phenylmethyl)-1H-imidazol-4-YL] ethanone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multistep reactions involving imidazole ring formation and functional group modifications. A common approach includes:
  • Step 1 : Reacting substituted benzaldehydes with ethylenediamine in t-BuOH under basic conditions (e.g., K₂CO₃) to form 4,5-dihydroimidazole intermediates .
  • Step 2 : Introducing the ethanone moiety via Friedel-Crafts acylation or nucleophilic substitution using benzoyl chloride derivatives. For example, NaH in THF facilitates deprotonation, enabling coupling with acylating agents .
  • Step 3 : Deprotection or functionalization of amino groups using reagents like BBr₃ in CH₂Cl₂ to cleave protective groups (e.g., benzyl or methoxy groups) .
  • Critical Factors : Reaction temperature (e.g., −78°C for lithiation steps), solvent polarity (THF for solubility), and stoichiometric ratios (e.g., 1:1.2 molar ratios for acyl chloride coupling) significantly impact yields (typically 15–85%) .

Q. What spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly distinguishing imidazole ring protons (δ 6.5–8.5 ppm) and ethanone carbonyl signals (δ ~200 ppm in ¹³C) .
  • X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) at 90 K resolves bond lengths and angles (e.g., C–C bonds averaging 1.47 Å in imidazole rings) and validates stereochemistry. Software suites like SHELXL and WinGX refine crystallographic data .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

Advanced Research Questions

Q. How can researchers address low yields during the final steps of synthesizing this compound, particularly during purification?

  • Methodological Answer :
  • Flash Column Chromatography : Use gradient elution (e.g., hexane:ethyl acetate 4:1) to separate polar byproducts. reports yields improving from 15% to 40% with optimized solvent ratios .
  • Recrystallization : Ethanol or methanol recrystallization removes impurities. For example, achieved >70% purity by recrystallizing from ethanol after column chromatography .
  • Troubleshooting Byproducts : Monitor reaction progress via TLC to identify intermediates. Adjust reaction time (e.g., overnight stirring for complete deprotection) or use scavengers (e.g., Na₂SO₃ to remove excess iodine in cyclization steps) .

Q. How can contradictions between computational predictions and experimental data in molecular geometry be resolved?

  • Methodological Answer :
  • DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G(d,p)) with SC-XRD data. For example, used DFT to validate bond angles in imidazole derivatives, resolving discrepancies in keto-enol tautomerism .
  • Electron Density Maps : Analyze residual density peaks in SC-XRD to detect unmodeled disorder or hydrogen bonding, which may explain deviations from computational models .
  • Validation Metrics : Use R-factors (e.g., R < 0.05 for high-resolution data) and goodness-of-fit (GoF) to assess model accuracy .

Q. What strategies mitigate byproduct formation during imidazole ring closure or functionalization?

  • Methodological Answer :
  • Regioselective Protection : Protect reactive amino groups with benzyl or sulfonyl groups before acylation. achieved 95% purity by using benzenesulfonyl chloride to block competing reaction sites .
  • Catalytic Optimization : Use Lewis acids (e.g., AlCl₃) in Friedel-Crafts reactions to reduce side reactions. highlights improved selectivity in phenolic ethanone synthesis via AlCl₃ catalysis .
  • Temperature Control : Maintain low temperatures (−78°C) during lithiation steps to prevent overreaction, as shown in for benzophenone couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-[5-amino-1-(phenylmethyl)-1H-imidazol-4-YL] ethanone
Reactant of Route 2
2-Amino-1-[5-amino-1-(phenylmethyl)-1H-imidazol-4-YL] ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.